molecular formula C13H12N2O3S B136562 N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide CAS No. 146818-20-4

N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide

Cat. No. B136562
M. Wt: 276.31 g/mol
InChI Key: FQFFQDFCOHMKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide, also known as A-841720, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as thiophenes, which have been found to possess a wide range of biological activities. A-841720 has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases.

Mechanism Of Action

The exact mechanism of action of N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting PDE4, N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide reduces the production of these mediators, thereby reducing inflammation and pain.

Biochemical And Physiological Effects

N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide has been found to have a number of biochemical and physiological effects, including the inhibition of inflammatory mediators such as TNF-α and IL-1β, and the reduction of oxidative stress. It has also been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and IL-8. In addition, N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide has been found to have a positive effect on bone density, making it a potential candidate for the treatment of osteoporosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases. In addition, its relatively simple synthesis method and high yield make it a cost-effective compound for biological testing. However, one of the limitations of N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide is its potential toxicity, which has been observed in some animal studies. Further research is needed to fully understand the safety profile of this compound.

Future Directions

There are several future directions for research on N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide. One area of interest is its potential use in the treatment of osteoporosis, as it has been found to have a positive effect on bone density. Another area of interest is its potential use in the treatment of chronic pain, as it has been found to have analgesic effects. In addition, further research is needed to fully understand the safety profile of this compound, particularly with regard to its potential toxicity. Overall, N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide involves the reaction of 4-ethylphenylboronic acid with 5-nitrothiophene-2-carboxylic acid, followed by coupling with an amine to form the final compound. This method has been optimized for high yield and purity, and has been used in various studies to produce N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide for biological testing.

Scientific Research Applications

N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and pain-related conditions. It has been shown to exhibit potent anti-inflammatory effects in various animal models of inflammation, including arthritis and colitis. In addition, it has been found to have analgesic effects, making it a potential candidate for the treatment of chronic pain.

properties

CAS RN

146818-20-4

Product Name

N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

N-(4-ethylphenyl)-5-nitrothiophene-3-carboxamide

InChI

InChI=1S/C13H12N2O3S/c1-2-9-3-5-11(6-4-9)14-13(16)10-7-12(15(17)18)19-8-10/h3-8H,2H2,1H3,(H,14,16)

InChI Key

FQFFQDFCOHMKLQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CSC(=C2)[N+](=O)[O-]

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CSC(=C2)[N+](=O)[O-]

Other CAS RN

146818-20-4

synonyms

N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide

Origin of Product

United States

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